molecular formula C12H14N2S2 B1224571 (Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide

(Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide

Cat. No. B1224571
M. Wt: 250.4 g/mol
InChI Key: SBUVOAYIBFERCL-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-butyl-2-thiophenyl)-2-cyano-2-propenethioamide is a member of thiophenes.

Scientific Research Applications

1. Inhibition of Mycolic Acid Biosynthesis

(Z)-Tetracos-5-enoic acid, a related compound to (Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide, has been found to be a key intermediate in the biosynthesis of myocobacterial mycolic acids. It's been shown that analogues of this compound act as inhibitors of mycolic acid biosynthesis, which is crucial in the cell wall formation of mycobacteria (Hartmann et al., 1994).

2. Synthesis of Functionalized 1,2,4-Thiadiazoles

The compound's reaction with bromonitromethane leads to the production of functionalized 1,2,4-thiadiazoles. This synthesis process is significant in the creation of these compounds, which have various applications in chemistry and biology (Dotsenko & Krivokolysko, 2014).

3. Herbicidal Activity

Analogues of (Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide, specifically 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have been synthesized and shown to have significant herbicidal activities. These compounds are considered a novel class of herbicides, with some showing high effectiveness at low doses (Wang, Li, Li, & Huang, 2004).

4. Oxidation Products and Transformation

The compound undergoes oxidation under various conditions, leading to different products and transformations. These oxidation processes are essential for understanding the chemical behavior and potential applications of these compounds (Dotsenko, Krivokolysko, Shishkina, & Shishkin, 2012).

5. Antifungal Activity

Some derivatives of (Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide have been synthesized and shown to exhibit antifungal activities. This highlights the compound's potential in developing new antifungal agents (Xu, Zhai, Yu, Qin, & Yang, 2006).

6. Immunosuppressive Properties

The compound has been used in the synthesis of novel butenamides with immunosuppressive activity. These synthesized butenamides are effective towards proliferating T-lymphocytes, suggesting potential applications in immunosuppressive therapies (Axton et al., 1992).

7. Photovoltaic Applications

Derivatives of (Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide have been studied for their use in solar cell applications, demonstrating high efficiency in photon-to-current conversion. This research indicates the compound's potential in the development of advanced solar cell technologies (Kim et al., 2006).

8. RAFT Polymerization

The compound has been explored in RAFT-mediated polymerization processes. Understanding its role in these processes can help develop more efficient polymerization techniques with potential applications in material science (Benaglia, Rizzardo, Alberti, & Guerra, 2005).

properties

Product Name

(Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide

Molecular Formula

C12H14N2S2

Molecular Weight

250.4 g/mol

IUPAC Name

(Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide

InChI

InChI=1S/C12H14N2S2/c1-2-3-4-10-5-6-11(16-10)7-9(8-13)12(14)15/h5-7H,2-4H2,1H3,(H2,14,15)/b9-7-

InChI Key

SBUVOAYIBFERCL-CLFYSBASSA-N

Isomeric SMILES

CCCCC1=CC=C(S1)/C=C(/C#N)\C(=S)N

Canonical SMILES

CCCCC1=CC=C(S1)C=C(C#N)C(=S)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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